molecular formula C11H8N2O5 B8653964 Methyl (4-nitro-1H-indol-3-yl)(oxo)acetate

Methyl (4-nitro-1H-indol-3-yl)(oxo)acetate

Cat. No. B8653964
M. Wt: 248.19 g/mol
InChI Key: GEFYSMKUMUGKKM-UHFFFAOYSA-N
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Description

Methyl (4-nitro-1H-indol-3-yl)(oxo)acetate is a useful research compound. Its molecular formula is C11H8N2O5 and its molecular weight is 248.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl (4-nitro-1H-indol-3-yl)(oxo)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl (4-nitro-1H-indol-3-yl)(oxo)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Methyl (4-nitro-1H-indol-3-yl)(oxo)acetate

Molecular Formula

C11H8N2O5

Molecular Weight

248.19 g/mol

IUPAC Name

methyl 2-(4-nitro-1H-indol-3-yl)-2-oxoacetate

InChI

InChI=1S/C11H8N2O5/c1-18-11(15)10(14)6-5-12-7-3-2-4-8(9(6)7)13(16)17/h2-5,12H,1H3

InChI Key

GEFYSMKUMUGKKM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=O)C1=CNC2=C1C(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Diphosphoryl chloride (0.938 mL, 6.80 mmol) was added dropwise to a solution of 4-nitroindole (1.00 g, 6.17 mmol) and methylpyrrolidinyl glyoxylate (Downie et al., Tetrahedron, 1993, 49, 4015-4034) (1.10 g, 6.80 mmol) at 0° C. and the mixture was allowed to warm to ambient temperature over 3 h. MeOH, then saturated aqueous NaHCO3 were added to the reaction at 0° C. and the solution was extracted with CH2Cl2 (3×50 mL). The combined organic extracts were dried over Na2SO4, filtered, and concentrated in vacuo until crystals formed. The crystals were collected by vacuum filtration and two more crops were isolated from the filtrate to give the title compound. MS: m/z=249 (M+1).
Quantity
0.938 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
methylpyrrolidinyl glyoxylate
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

9.4 mL (68 mmol) diphosphoryl chloride were slowly added dropwise to 10 g (62 mmol) 4-nitroindole and 11 g (68 mmol) methyl oxo-pyrrolidin-1-yl-acetate with stirring and while cooling with ice. The reaction mixture was heated to RT and stirred for 3 h at RT. Then first of all 10 mL MeOH were added dropwise at 0° C. and then saturated sodium hydrogen carbonate solution was added dropwise at 0° C. After repeated extraction with DCM the organic phase was dried and evaporated down to 100 mL. This residue was left to stand at RT and the precipitate formed was suction filtered, washed and dried in the air.
Quantity
9.4 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

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